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Compound of Interest

Compound Name:
2-methoxy-2-(1-methyl-1H-

pyrazol-4-yl)acetonitrile

CAS No.: 1484437-84-4

Cat. No.: B2386607

Get Quote

Identification, Synthesis, and Application in Medicinal Chemistry

Executive Summary
Methoxy-pyrazole acetonitrile derivatives represent a critical scaffold in modern drug discovery,

particularly in the development of Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs) and

agrochemicals.[1] The core pharmacophore combines the polarity and hydrogen-bonding

capability of the pyrazole ring with the metabolic stability of the methoxy group and the versatile

reactivity of the acetonitrile side chain.

This guide addresses the specific challenge of identifying and synthesizing these derivatives,

as many specific isomers are not "off-the-shelf" catalog items but must be synthesized from

stable precursors.

CAS Registry & Compound Identification
While the unsubstituted pyrazole-acetonitrile core is a common commodity, the methoxy-

substituted variants are often transient intermediates or specific building blocks.[1] Below is the
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validated registry for the core scaffolds and the essential precursors required to synthesize the

target methoxy derivatives.

Key Building Blocks
Compound Name

Structure
Description

CAS Number Role

2-(1H-Pyrazol-4-

yl)acetonitrile
Unsubstituted core 1195672-98-0 Reference Std.

2-(1-Methyl-1H-

pyrazol-4-

yl)acetonitrile

N-Methylated core 754159-15-4 Reference Std.[1]

Ethyl 3-methoxy-1-

methyl-1H-pyrazole-4-

carboxylate

Methoxy-ester

precursor
103626-04-6

Primary Starting

Material

3-Methoxy-1-methyl-

1H-pyrazole-4-

carboxylic acid

Hydrolyzed acid

precursor
113100-56-4 Intermediate

4-Methoxypyrazole Simple methoxy ring 14884-01-6 Raw Material

Synthetic Pathway Design
Since the specific nitrile 2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)acetonitrile is rarely available

directly, the industry-standard protocol involves a 3-step functional group transformation

starting from the commercially available ester (CAS 103626-04-6).[1]

Reaction Workflow (Graphviz)

Starting Material
Ethyl 3-methoxy-1-methyl-
1H-pyrazole-4-carboxylate

(CAS 103626-04-6)

Intermediate 1
(Hydroxymethyl derivative)

LiAlH4 / THF
Reduction Intermediate 2

(Chloromethyl derivative)

SOCl2 / DCM
Chlorination Target Product

Methoxy-Pyrazole Acetonitrile

NaCN / DMSO
Nucleophilic Sub.

Click to download full resolution via product page
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Caption: Step-wise synthetic route from the stable ester precursor to the target acetonitrile

derivative.

Detailed Experimental Protocols
The following protocol describes the synthesis of 2-(3-methoxy-1-methyl-1H-pyrazol-4-

yl)acetonitrile from the ester precursor.

Step 1: Reduction to Alcohol
Objective: Convert the ester moiety to a primary alcohol.

Reagents: Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq), LiAlH₄ (1.2 eq),

Anhydrous THF.[1]

Protocol:

Cool a solution of LiAlH₄ in anhydrous THF to 0°C under N₂ atmosphere.

Add the ester (dissolved in THF) dropwise over 30 minutes.

Allow to warm to room temperature (RT) and stir for 2 hours.

Quench: Carefully add water (1 mL/g LiAlH₄), then 15% NaOH (1 mL/g), then water (3

mL/g).

Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude

alcohol.

Step 2: Chlorination
Objective: Activate the alcohol for nucleophilic substitution.

Reagents: Crude Alcohol (from Step 1), Thionyl Chloride (SOCl₂, 1.5 eq), DCM

(Dichloromethane).[1]

Protocol:

Dissolve the crude alcohol in DCM at 0°C.
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Add SOCl₂ dropwise. (Optional: Add a catalytic amount of DMF).

Stir at RT for 1 hour or reflux if conversion is slow.

Evaporate solvent and excess SOCl₂ under reduced pressure.

Critical Control: The product is an alkyl chloride; use immediately or store under inert gas

to prevent hydrolysis.

Step 3: Cyanation (Target Synthesis)
Objective: Install the acetonitrile functionality.

Reagents: Chloromethyl intermediate (from Step 2), Sodium Cyanide (NaCN, 1.5 eq), DMSO

(Dimethyl sulfoxide).[1]

Protocol:

Suspend NaCN in dry DMSO at RT.

Add the chloromethyl intermediate (dissolved in minimal DMSO) slowly.

Heat the mixture to 60°C for 4–6 hours. Monitor by TLC/LCMS.

Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[1]

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Quality Control & Characterization
To validate the synthesis of 2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)acetonitrile, compare

analytical data against these expected values.
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Technique
Expected Signal /
Characteristic

Interpretation

1H NMR Singlet, δ ~3.8–4.0 ppm (3H)
-OCH₃ group on pyrazole ring.

[1]

1H NMR Singlet, δ ~3.6–3.8 ppm (3H) N-CH₃ group.

1H NMR Singlet, δ ~3.5 ppm (2H)
-CH₂-CN methylene protons.

[1]

IR Spec Sharp peak ~2250 cm⁻¹ C≡N nitrile stretch.

LCMS [M+H]⁺ Peak
Molecular weight verification

(Calc: ~151.17 Da).[1]

Safety & Handling
Cyanide Hazard: Step 3 involves NaCN. This generates HCN gas if exposed to acid. Never

mix cyanide waste with acidic waste streams. Maintain a pH > 10 in aqueous cyanide waste.

Thionyl Chloride: Highly corrosive and reacts violently with water. Perform all operations in a

fume hood.

Pyrazole Derivatives: Generally stable, but potential skin irritants. Use standard PPE (gloves,

goggles, lab coat).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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